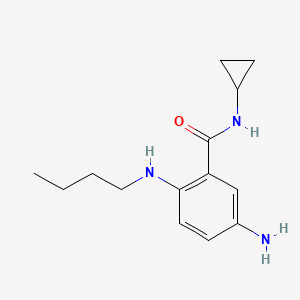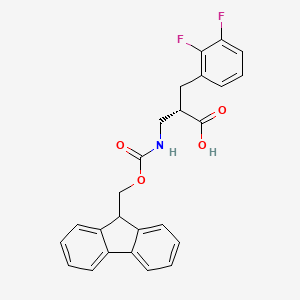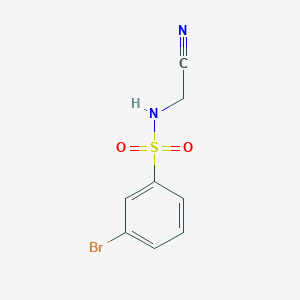
3-bromo-N-(cyanomethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(cyanomethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom, cyanomethyl group, and sulfonamide moiety in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(cyanomethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzenesulfonyl chloride with cyanomethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-bromobenzenesulfonyl chloride in an organic solvent such as dichloromethane.
- Add cyanomethylamine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-bromo-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding carboxylic acid.
科学的研究の応用
3-bromo-N-(cyanomethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are relevant in the treatment of glaucoma and other diseases.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and molecular interactions.
Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-bromo-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes like pH regulation and fluid balance . The presence of the bromine atom and cyanomethyl group enhances its binding affinity and specificity towards the target enzyme.
類似化合物との比較
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorophenyl group instead of a cyanomethyl group.
3-bromobenzenesulfonamide: Lacks the cyanomethyl group, making it less versatile in certain chemical reactions.
N-(cyanomethyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
3-bromo-N-(cyanomethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and cyanomethyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H7BrN2O2S |
|---|---|
分子量 |
275.12 g/mol |
IUPAC名 |
3-bromo-N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S/c9-7-2-1-3-8(6-7)14(12,13)11-5-4-10/h1-3,6,11H,5H2 |
InChIキー |
LORMPHYKKJJVDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



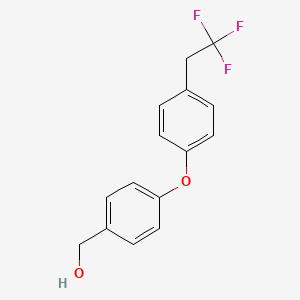
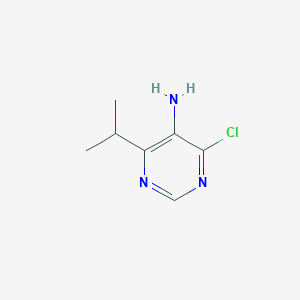
![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
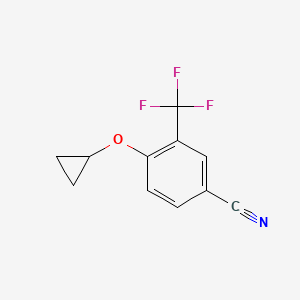
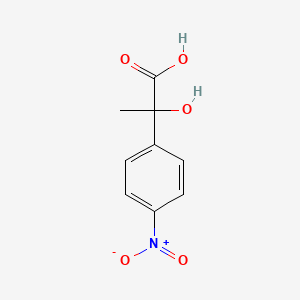
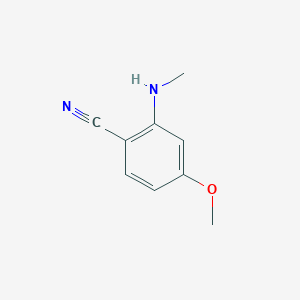


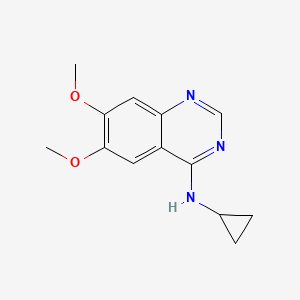
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
